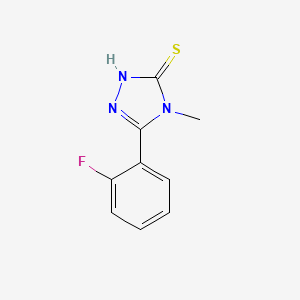
5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a fluorophenyl group indicates that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a fluorophenyl group and a thiol group. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the thiol group can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a thiol group could make this compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
Analysis of Intermolecular Interactions : A study prepared and characterized a derivative of 1,2,4 triazoles, exploring its stabilization by various intermolecular interactions such as O-H⋯S and C-H⋯F within its crystal structure. This research provides insights into the significant role of these interactions in the formation of crystalline solids, highlighting the potential of triazole derivatives in material science and engineering (Panini et al., 2014).
Synthesis and Physical-Chemical Properties
Synthesis and Properties : Another study focused on synthesizing and investigating a series of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols. The research aimed at understanding the physical-chemical properties of these compounds, which could pave the way for the development of new materials or chemicals with specific desired properties (Bihdan & Parchenko, 2018).
Fluorine-Proton Coupling in Derivatives
Long-range Fluorine-Proton Coupling : Investigating fluorine-proton coupling in 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent provides valuable insights into the electronic structures of these compounds. Such studies are critical for understanding the behavior of these molecules in various chemical environments, potentially influencing the design of fluorine-containing pharmaceuticals and agrochemicals (Kane et al., 1995).
Molecular-Level Understanding of Inhibition Efficiency
Inhibition Efficiency of Derivatives : Research on the inhibition efficiency of zinc corrosion by quantum chemical approach examines the relationship between molecular structures and inhibition efficiencies. This study suggests the potential of triazole derivatives in corrosion protection, which is crucial for industrial applications, including metal preservation and anti-corrosion coatings (Gece & Bilgiç, 2012).
Anticancer Activity
Anticancer Activity of Fluorinated Derivatives : The synthesis and anticancer activity evaluation of fluorinated triazole derivatives highlight their potential as anticancer agents. This research suggests that specific fluorinated derivatives could be promising candidates for developing new anticancer drugs, contributing to the ongoing search for more effective cancer treatments (Chowrasia et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQVFAAASGIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
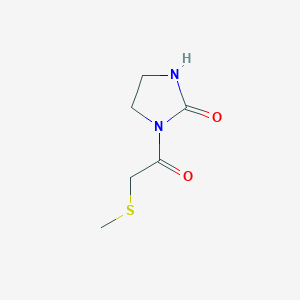
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)
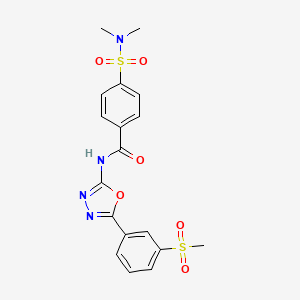
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)
![N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2886849.png)
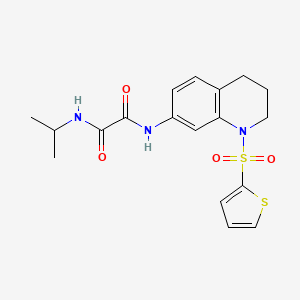
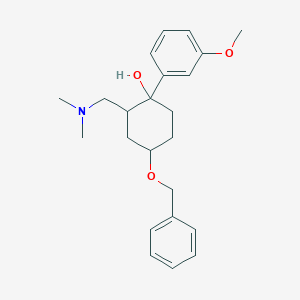

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2886853.png)
![N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide](/img/structure/B2886856.png)